(3-amino-9H-carbazol-9-yl)acetic acid

Descripción

Structural Characteristics and Nomenclature

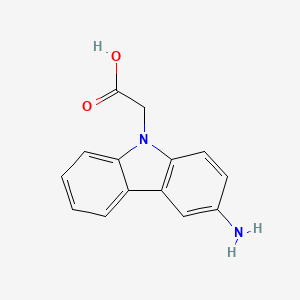

This compound exhibits a complex tricyclic structure based on the carbazole scaffold, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the positioning of the amino substituent at the 3-position and the acetic acid group attached to the nitrogen at the 9-position. The molecular formula C₁₄H₁₂N₂O₂ indicates a molecular weight of 240.26 grams per mole, with the compound existing as a solid under standard conditions. The International Chemical Identifier code 1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18) provides a unique structural fingerprint for database identification and computational modeling purposes.

The structural arrangement creates distinct electronic properties through the conjugated π-system extending across the carbazole framework. The amino group at position 3 acts as an electron-donating substituent, while the carboxylic acid functionality provides both hydrogen bonding capabilities and potential for salt formation or ester derivatization. This dual functionality enables the compound to participate in various chemical reactions, including nucleophilic substitutions at the amino site and acid-base reactions at the carboxyl group. The methylene spacer between the nitrogen atom and the carboxyl group provides conformational flexibility while maintaining electronic communication between the carbazole system and the acid functionality.

Table 1: Physical and Chemical Properties of this compound

Historical Development in Carbazole Chemistry

The development of this compound builds upon a rich history of carbazole chemistry that began in the nineteenth century. Carl Graebe and Carl Glaser first isolated the parent carbazole compound from coal tar in 1872, establishing the foundation for subsequent investigations into this heterocyclic system. The early synthetic methodologies for carbazole derivatives were established through classical organic reactions, including the Graebe-Ullmann reaction reported in 1896, the Bucherer carbazole synthesis developed in 1904, and the Borsche-Drechsel cyclization reaction.

The systematic approach to carbazole-9-acetic acid synthesis was significantly advanced through the work of Yaqub and colleagues, who developed a comprehensive synthetic route that produces multiple biologically active carbazole intermediates. Their methodology involves the initial formation of 1,2,3,4-tetrahydrocarbazole-9-acetic acid through the condensation of cyclohexanone with 1-phenylhydrazino-acetic acid in acetic acid under reflux conditions. This intermediate undergoes bromination with N-bromosuccinimide, followed by elimination reactions with pyridine at elevated temperatures to yield the fully aromatic carbazole-9-acetic acid structure.

The introduction of amino substituents at specific positions of the carbazole ring system represents a more recent advancement in this field. The regioselective nitration of carbazole using nitric acid and acetic acid at room temperature produces 3-nitrocarbazole derivatives, which can subsequently be reduced to the corresponding amino compounds. This methodology provides access to 3-amino-9-ethylcarbazole and related structures that serve as precursors for more complex derivatives. The development of this compound represents the convergence of these two synthetic approaches, combining the acetic acid functionality at the 9-position with amino substitution at the 3-position.

Positional Isomerism in Carbazole Derivatives

The carbazole ring system exhibits distinct reactivity patterns at different positions, leading to the formation of various positional isomers when substituted with amino and acetic acid groups. The 9-position of carbazole, being the nitrogen atom of the heterocycle, readily undergoes alkylation reactions to introduce acetic acid substituents, as demonstrated in compounds such as 2-(9H-carbazol-9-yl)acetic acid with Chemical Abstracts Service number 524-80-1. This positional preference arises from the nucleophilic character of the nitrogen atom and its accessibility for substitution reactions.

The aromatic carbon positions of the carbazole system display varying reactivity toward electrophilic substitution reactions. The 3- and 6-positions are most reactive toward electrophilic attack due to electronic activation by the nitrogen atom through resonance effects. This reactivity pattern explains the formation of 3-amino derivatives through nitration-reduction sequences. In contrast, the 1-, 2-, 4-, and 5-positions show different substitution patterns and require alternative synthetic approaches.

Table 2: Positional Isomers of Amino-Carbazole Acetic Acid Derivatives

| Compound Name | Chemical Abstracts Service Number | Amino Position | Acetic Acid Position | Molecular Formula |

|---|---|---|---|---|

| This compound | 51035-05-3 | 3 | 9 | C₁₄H₁₂N₂O₂ |

| 9H-Carbazole-2-acetic acid | 51035-18-8 | None | 2 | C₁₄H₁₁NO₂ |

| 2-(9H-Carbazol-9-yl)acetic acid | 524-80-1 | None | 9 | C₁₄H₁₁NO₂ |

| 9H-Carbazole-1-acetic acid, 8-chloro- | 131023-44-4 | None | 1 | C₁₄H₁₀ClNO₂ |

The influence of positional isomerism extends to the biological and chemical properties of these compounds. The 3-amino-9H-carbazol-9-yl derivative demonstrates unique reactivity patterns due to the proximity of the amino group to the nitrogen-containing heterocycle. This arrangement facilitates intramolecular interactions and affects the electronic distribution within the molecule. The amino group at position 3 can participate in hydrogen bonding with the acetic acid functionality, potentially influencing the compound's conformation and biological activity.

Research into 3-amino-9-ethylcarbazole chemistry has revealed that the amino group at position 3 exhibits distinctive reactivity with both the 2- and 4-positions of the carbazole ring. This pattern suggests that this compound may undergo similar intramolecular cyclization reactions or participate in extended conjugation systems through these positions. The presence of both electron-donating amino and electron-withdrawing carboxylic acid groups creates a push-pull electronic system that can significantly influence the compound's optical and electronic properties.

Propiedades

IUPAC Name |

2-(3-aminocarbazol-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOFKSKTUDFVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 3-Aminocarbazole Core

The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid begins with the preparation of the 3-aminocarbazole intermediate, which is crucial for subsequent functionalization.

Method 1: Nitration and Reduction of Carbazole

- Step 1: Nitration

Carbazole is nitrated regioselectively at the 3-position using a mixture of nitric acid and acetic acid at room temperature, yielding 3-nitrocarbazole with a high yield (~93%). - Step 2: Reduction

The 3-nitrocarbazole is reduced using tin and concentrated hydrochloric acid, followed by neutralization with sodium hydroxide, producing 3-aminocarbazole with a yield of approximately 95%.

This two-step method is considered straightforward and efficient for obtaining 3-aminocarbazole as a key intermediate.

Method 2: Hydrolysis and Curtius Rearrangement

- Starting from dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate, regioselective base-catalyzed hydrolysis produces 2-(methoxycarbonyl)-1-methyl-9H-carbazole-3-carboxylic acid.

- Treatment with diphenylphosphorylazide in dimethylformamide with triethylamine yields carbazolylazide, which upon reflux generates carbazolyl isocyanate.

- Acid-catalyzed hydrolysis of this intermediate leads to methyl 3-amino-1-methylcarbazole-3-carboxylate.

This method is more complex but allows for further functional group manipulation on the carbazole ring.

Alkylation at Nitrogen (Position 9)

To obtain the 9-substituted carbazole derivative, alkylation is performed:

- Carbazole is alkylated with ethyl bromide in acetone in the presence of potassium hydroxide at room temperature, producing 9-ethylcarbazole.

- Subsequent nitration and reduction steps similar to those above yield 3-amino-9-ethylcarbazole.

This step is critical to introduce the ethyl group at the nitrogen, which can be further modified to introduce the acetic acid moiety.

Introduction of the Acetic Acid Side Chain

The attachment of the acetic acid group at the nitrogen of carbazole is typically achieved via alkylation with haloacetates or related compounds.

Method: Alkylation with Ethyl Bromoacetate

Procedure:

- Deprotonation: Carbazole (or its derivative) is treated with sodium hydride in dimethylformamide (DMF) to generate the carbazole anion.

- Alkylation: Ethyl bromoacetate is added dropwise at low temperature (0 °C) and the mixture is stirred at room temperature for an extended period (e.g., 24 hours).

- Work-up: The reaction mixture is poured into cold water to precipitate the product, which is filtered, dried, and recrystallized.

Outcome:

This reaction yields ethyl 9H-carbazol-9-yl acetate with high yield (~93%) and good purity.

- The ester group can be hydrolyzed or converted to the corresponding acetic acid derivative by standard hydrolysis or further functionalization steps.

- For example, hydrazine hydrate treatment of ethyl 9H-carbazol-9-yl acetate in ethanol under reflux leads to the corresponding hydrazide, which can be further elaborated.

Alternative Synthetic Routes via Hydrazide Intermediates

Hydrazide derivatives of carbazole acetic acid have been synthesized by reacting ethyl 9H-carbazol-9-yl acetate with hydrazine hydrate, yielding 2-(9H-carbazol-9-yl)acetohydrazide. This intermediate can be further reacted with isothiocyanates to produce hydrazine-carbothioamide derivatives, which are valuable for medicinal chemistry applications.

Summary of Key Preparation Steps and Yields

Research Findings and Analysis

- The nitration/reduction sequence for introducing the amino group at position 3 is highly efficient and regioselective, providing a reliable route to 3-aminocarbazole derivatives.

- Alkylation at the nitrogen atom of carbazole with ethyl bromoacetate under basic conditions (NaH in DMF) proceeds with excellent yields and purity, facilitating the introduction of the acetic acid side chain after hydrolysis.

- Hydrazide intermediates derived from the ester provide versatile platforms for further functionalization, including the synthesis of carbazole hydrazine-carbothioamide scaffolds with potential biological activities.

- The methods reported are reproducible and scalable, suitable for both laboratory and potential industrial synthesis.

- The use of mild conditions for nitration and alkylation steps minimizes side reactions and improves overall yields.

Análisis De Reacciones Químicas

Nucleophilic Reactions at Functional Groups

The compound exhibits dual reactivity at its amino (–NH₂) and carboxylic acid (–COOH) groups:

Amino Group Reactivity

-

Electrophilic Substitution : Undergoes diazotization and coupling reactions to form azo derivatives. Reaction with nitrous acid (HNO₂) produces diazonium intermediates, which couple with electron-rich aromatics like phenol or aniline .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol to form hydrazone derivatives .

Carboxylic Acid Reactivity

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis to form esters .

-

Amide Formation : Couples with amines (e.g., hydrazine, aryl amines) via carbodiimide-mediated activation .

Cyclization Reactions

The amino and carboxylic acid groups facilitate intramolecular cyclization to form heterocycles:

Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide produces triazole-linked carbazoles :

textRCOOH + HC≡C–Br → 1,2,3-triazole (80–89% yield)

Heterocyclic Annulation

The carbazole core participates in annulation reactions to construct fused polycyclic systems:

Quinazoline Derivatives

Reaction with benzaldehyde and ammonium acetate under microwave irradiation yields quinazoline hybrids :

textRCOOH + PhCHO + NH₄OAc → Quinazoline (68% yield, 150°C)

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

-

Antimicrobial : Oxadiazole derivatives inhibit Candida albicans (MIC = 2–4 µg/mL) .

-

Antiviral : Triazole-linked carbazoles exhibit anti-HCV activity (EC₅₀ = 1.2 µM) .

Synthetic Methodology Comparison

| Method | Advantages | Limitations | Source |

|---|---|---|---|

| Direct Cyclization | High atom economy | Requires harsh conditions (POCl₃) | |

| CuAAC | Mild conditions, high regioselectivity | Costly catalysts |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (3-amino-9H-carbazol-9-yl)acetic acid exhibits several biological activities:

- Prostaglandin Modulation : It may act as a modulator of prostaglandin D2 receptors, which are involved in inflammation and other physiological processes. This modulation could have therapeutic implications for diseases where prostaglandins play a crucial role.

- Antimicrobial Properties : Similar carbazole derivatives have shown antibacterial and antifungal activities. For instance, compounds derived from carbazole structures have been reported to enhance membrane permeability in bacteria, making them promising candidates for treating infections .

- Antiviral Potential : Recent studies highlight the potential of carbazole derivatives against viral pathogens, including SARS-CoV-2. Molecular docking studies suggest that certain derivatives exhibit strong binding affinities to viral proteins, indicating their potential as antiviral agents .

Synthetic Routes

The synthesis of this compound can be achieved through several multi-step organic reactions. A common synthetic route involves:

- Formation of the Carbazole Framework : The initial step typically involves the synthesis of the carbazole backbone through cyclization reactions.

- Introduction of Functional Groups : Subsequent steps include introducing the amino and acetic acid groups through nucleophilic substitutions and coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing .

Applications in Medicinal Chemistry

The versatility of this compound extends to its use as a precursor in synthesizing various bioactive compounds:

| Compound | Activity | Reference |

|---|---|---|

| 9-Ethylcarbazole | Anticancer | |

| Benzofuran-tethered triazolylcarbazoles | Antiviral against SARS-CoV-2 | |

| N-(9-Ethylcarbazol-3-yl)acetamide derivatives | Neuroprotective |

These derivatives have been explored for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A series of substituted benzofuran-tethered triazolylcarbazoles were synthesized and evaluated for their inhibitory effects on SARS-CoV-2 proteins. The compounds demonstrated strong binding affinities and were subjected to ADMET analysis, indicating favorable pharmacokinetic profiles for further development as antiviral agents .

- Neuroprotective Agents : Research has identified N-(9-ethylcarbazol-3-yl)-2-(phenoxy)acetamide derivatives as potential neuroprotective agents against Alzheimer’s disease. The synthesis involved nucleophilic substitutions leading to moderate yields but promising biological activity .

Mecanismo De Acción

The mechanism by which (3-amino-9H-carbazol-9-yl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the intended use of the compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

a) 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenylacetamide ()

- Structural Differences: Methoxy group at the 3-position instead of amino; acetic acid replaced by an N-phenylamide.

- Synthesis : Derived from 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride and substituted anilines via amide coupling .

- Bioactivity: Exhibits moderate antibacterial and antifungal activity, suggesting that the methoxy group reduces reactivity compared to the amino analogue .

b) 2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic Acid ()

- Structural Differences : Partially saturated carbazole ring (tetrahydro modification) with a methoxy group at the 6-position.

c) [(3R)-3-{(4-Fluorophenyl)sulfonylamino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl]acetic Acid ()

- Structural Differences : Sulfonamide group at the 3-position and a tetrahydrocarbazol core.

- Applications: Used in medicinal chemistry (synonym: CAY10471) for its enhanced binding affinity via sulfonyl and fluorine substituents .

Chain Length and Saturation Modifications

a) (R)-4-(3-Amino-3,4-dihydro-1H-carbazol-9(2H)-yl)butanoic Acid ()

- Structural Differences: Extended chain (butanoic acid vs. acetic acid) and partial saturation (dihydrocarbazol).

- Implications: Longer chains may improve solubility in non-polar solvents, while saturation alters π-conjugation .

b) Methyl 9H-Carbazole-9-acetate ()

Electronic and Intermolecular Interaction Variations

a) N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline ()

- Structural Differences : Ethyl linker and sulfonyl-aniline substituent.

- Intermolecular Interactions : Strong N–H⋯O hydrogen bonds form 1D chains, highlighting the role of sulfonyl groups in crystal packing .

b) {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic Acid ()

- Structural Differences : Purine core instead of carbazole; methoxybenzoyl substituent.

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Bioactivity and Physicochemical Properties

Actividad Biológica

(3-amino-9H-carbazol-9-yl)acetic acid, a derivative of carbazole, is a compound of significant interest due to its diverse biological activities. Carbazole derivatives are known for their pharmacological properties, which include anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a tricyclic structure with an amino group at the 3-position and an acetic acid moiety. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that carbazole derivatives exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Antibacterial Activity

The compound has demonstrated antibacterial effects against several strains, including Escherichia coli and Staphylococcus aureus.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival pathways.

- Membrane Permeability : It increases membrane permeability in bacterial cells, leading to cell lysis.

- Reactive Oxygen Species (ROS) : Induces oxidative stress in cancer cells, promoting apoptosis.

Study 1: Anticancer Efficacy

In a recent study, the anticancer efficacy of this compound was evaluated in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Study 2: Antimicrobial Properties

A comparative study on the antimicrobial properties of various carbazole derivatives highlighted that this compound exhibited superior activity against resistant bacterial strains, making it a candidate for further development in treating infections.

Q & A

Basic Research Question

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for carbazole) and the acetic acid CH2 group (δ 3.8–4.2 ppm). The 3-amino group appears as a broad singlet (~δ 5.5 ppm) .

- FT-IR : Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and amine (N–H: 3300–3500 cm⁻¹) functionalities.

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 267.1002 for C14H12N2O2) with < 3 ppm error .

How does the acetic acid substituent influence the compound’s physicochemical properties and reactivity?

Intermediate Research Question

- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous buffers) but reduces lipid membrane permeability.

- Acidity : The pKa of the acetic acid moiety (~2.5) allows deprotonation in physiological pH, facilitating salt formation or coordination with metal ions .

- Derivatization : The carboxyl group can be activated (e.g., via EDC/HOBt) for amide bond formation, enabling conjugation with peptides or nanoparticles .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

- Catalytic optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions.

- Inert atmosphere : Conduct reactions under N2 to prevent oxidation of the 3-amino group.

- HPLC monitoring : Use a C18 column (ACN/water + 0.1% TFA) to detect and quantify impurities like unreacted carbazole or diacetylated byproducts .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking studies : Use AutoDock Vina to model binding to DNA topoisomerase II. The carbazole core intercalates between base pairs, while the acetic acid group forms hydrogen bonds with Arg364 .

- MD simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess stability over 100 ns trajectories.

- QSAR : Correlate logP values (calculated via ChemAxon) with antimicrobial IC50 to prioritize derivatives for synthesis .

What are the challenges in analyzing crystallographic data for polymorphic forms of this compound?

Advanced Research Question

Polymorphism can arise from variations in hydrogen-bonding (carbazole N–H⋯O=C interactions) or packing motifs. Strategies include:

- Variable-temperature XRD : Identify phase transitions between 100–300 K.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O⋯H/N⋯H ratios) to distinguish polymorphs .

- Rietveld refinement : Apply TOPAS-Academic for powder XRD data to resolve overlapping peaks in polycrystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.